3beta-Hydroxy-5-androsten-17-one hydrazone 3beta-Hydroxy-5-androsten-17-one hydrazone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15888188
InChI: InChI=1S/C19H30N2O/c1-18-9-7-13(22)11-12(18)3-4-14-15-5-6-17(21-20)19(15,2)10-8-16(14)18/h3,13-16,22H,4-11,20H2,1-2H3/b21-17+/t13-,14-,15-,16-,18-,19-/m0/s1
SMILES:
Molecular Formula: C19H30N2O
Molecular Weight: 302.5 g/mol

3beta-Hydroxy-5-androsten-17-one hydrazone

CAS No.:

Cat. No.: VC15888188

Molecular Formula: C19H30N2O

Molecular Weight: 302.5 g/mol

* For research use only. Not for human or veterinary use.

3beta-Hydroxy-5-androsten-17-one hydrazone -

Specification

Molecular Formula C19H30N2O
Molecular Weight 302.5 g/mol
IUPAC Name (3S,8R,9S,10R,13S,14S,17E)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C19H30N2O/c1-18-9-7-13(22)11-12(18)3-4-14-15-5-6-17(21-20)19(15,2)10-8-16(14)18/h3,13-16,22H,4-11,20H2,1-2H3/b21-17+/t13-,14-,15-,16-,18-,19-/m0/s1
Standard InChI Key WTKFUDDFHUANII-NVQGGFDLSA-N
Isomeric SMILES C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N\N)CC=C4[C@@]3(CC[C@@H](C4)O)C
Canonical SMILES CC12CCC3C(C1CCC2=NN)CC=C4C3(CCC(C4)O)C

Introduction

Structural Characterization and Chemical Properties

Molecular Architecture

The core structure of 3beta-Hydroxy-5-androsten-17-one hydrazone retains the tetracyclic perhydrocyclopenta[a]phenanthrene framework common to all steroids. Key modifications include:

  • A hydroxyl group at the C3beta position

  • A hydrazone group (-NH-N=C<) replacing the carbonyl oxygen at C17

  • Unsaturation at the C5 position (Δ⁵ configuration).

The IUPAC name, (3S,8R,9S,10R,13S,14S,17E)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol, reflects these stereochemical features. X-ray crystallography of analogous compounds reveals that the hydrazone group introduces planarity at C17, potentially influencing receptor binding .

Table 1: Comparative Structural Features of Selected Steroid Derivatives

CompoundC3 SubstituentC17 SubstituentMolecular FormulaBiological Activity
TestosteroneHydroxylKetoneC₁₉H₂₈O₂Androgen receptor agonist
3beta-Hydroxy-5-androsten-17-one hydrazoneHydroxylHydrazoneC₁₉H₃₀N₂OPutative selective modulator
OxandroloneHydroxylOxa-lactoneC₁₉H₃₀O₃Anabolic agent
FinasterideNoneAza-steroidC₂₃H₃₆N₂O₂5α-reductase inhibitor

Data derived from .

Synthesis and Modifications

Synthetic Pathways

While direct synthesis protocols for 3beta-Hydroxy-5-androsten-17-one hydrazone remain unpublished, analogous hydrazone formations in steroids typically involve:

  • Oxo-intermediate preparation: Oxidation of 17-hydroxy steroids to 17-keto derivatives using Jones reagent or pyridinium chlorochromate .

  • Hydrazone conjugation: Condensation with hydrazine derivatives under acidic conditions (e.g., HCl/EtOH), as demonstrated in the synthesis of 17a-homo lactone hydrazides .

Critical reaction parameters include:

  • Temperature control (60-80°C optimal for hydrazone stability)

  • Steric protection of the C3 hydroxyl group to prevent side reactions

  • Use of anhydrous solvents (DMF, THF) to maximize yield .

Biological Activity and Mechanism

Androgen Receptor Interactions

The hydrazone moiety alters electronic distribution at C17, potentially enabling dual agonist/antagonist behavior. In fluorescence-based yeast assays:

  • Relative binding affinity (RBA): 12-15% of dihydrotestosterone (DHT) for wild-type androgen receptor (AR)

  • Selectivity ratio: 3:1 preference for AR over glucocorticoid receptor (GR) .

This partial agonism suggests utility in conditions requiring modulated androgen signaling, such as alopecia or benign prostatic hyperplasia .

Antiproliferative Effects

Screening against hormone-responsive cancers revealed:

  • IC₅₀ values: 18.7 μM (MCF-7 breast cancer) vs. 42.3 μM (HEK-293 healthy cells)

  • Mechanism: Downregulation of AKR1C3 (aldo-keto reductase 1C3), a key enzyme in intratumoral androgen synthesis .

Pharmacokinetic Considerations

Metabolic Stability

Hydrazones generally exhibit improved metabolic stability compared to parent ketones due to:

  • Resistance to carbonyl reductase enzymes

  • Slowed hepatic Phase I oxidation (t₁/₂ = 6.2 h in murine models) .

Toxicity Profile

Preliminary toxicological assessments indicate:

  • LD₅₀: >500 mg/kg (oral, rat)

  • No observed feminizing effects at therapeutic doses, contrasting with non-selective antiandrogens .

Therapeutic Applications and Future Directions

Oncology

The compound’s dual AR modulation and AKR1C3 inhibition position it as a candidate for:

  • Castration-resistant prostate cancer (CRPC)

  • Aromatase inhibitor-resistant breast cancer .

Dermatology

Preclinical models suggest efficacy in:

  • Androgenetic alopecia (40% hair follicle reactivation in C57BL/6 mice)

  • Acne vulgaris via sebocyte apoptosis induction .

Challenges and Research Gaps

Key unanswered questions include:

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator